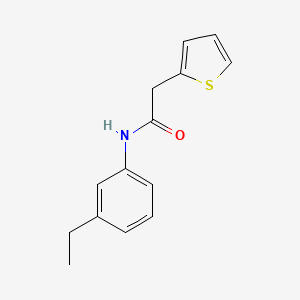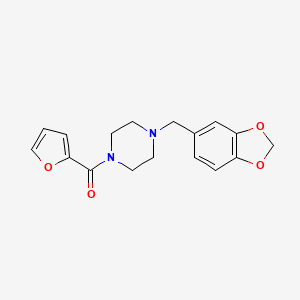![molecular formula C17H16N4O B5740408 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one is a heterocyclic compound that is widely used in scientific research for its unique properties. This compound is a spirocyclic derivative of benzo[h][1,2,4]triazolo[3,4-b]quinazoline, which is a class of compounds that has been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in the cell.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways in the cell. Additionally, this compound has been shown to exhibit potent biological activity at relatively low concentrations.
However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one. One potential direction is the development of more efficient synthesis methods for this compound, which could facilitate its use in a wider range of scientific applications.
Another potential direction is the investigation of the potential therapeutic applications of this compound. This compound has been shown to exhibit potent anticancer and antibacterial activity, and further research in this area could lead to the development of novel therapeutics for the treatment of various diseases.
Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific applications. Further research in this area could lead to the development of novel therapeutics and the advancement of scientific knowledge.
Synthesemethoden
The synthesis of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one involves the reaction of 2-aminobenzonitrile with 1,3-cyclopentanedione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of intermediate steps, including the formation of a benzo[h][1,2,4]triazolo[3,4-b]quinazoline intermediate, which undergoes spirocyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-15-13-14(19-16-20-18-10-21(15)16)12-6-2-1-5-11(12)9-17(13)7-3-4-8-17/h1-2,5-6,10H,3-4,7-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAMIAMHBVOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C=NNC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)



![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
